molecular formula C14H14O4 B048013 Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate CAS No. 128425-37-6

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate

Cat. No.: B048013
CAS No.: 128425-37-6
M. Wt: 246.26 g/mol
InChI Key: ZEDVHZRVULPCFM-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate is an organic compound with the molecular formula C14H14O4. It is a derivative of naphthalene, characterized by the presence of hydroxyl, methoxy, and methyl groups attached to the naphthalene ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate can be synthesized through the esterification of 2-hydroxy-8-methoxy-3-methyl-1-naphthoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of the reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups on the naphthalene ring differentiates it from other similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-hydroxy-8-methoxy-3-methylnaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-8-7-9-5-4-6-10(17-2)11(9)12(13(8)15)14(16)18-3/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDVHZRVULPCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC)C(=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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